![molecular formula C7H12ClN3O B1464655 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1121057-52-0](/img/structure/B1464655.png)
3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
Overview
Description
The compound is a derivative of pyrrolidine and oxadiazole. Pyrrolidine is a cyclic amine, and oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
While specific synthesis information for this compound was not found, multicomponent reactions have been demonstrated as a promising tool for the creation of diverse molecular structures with enhanced efficiency, reduced waste, and a high atom economy .Scientific Research Applications
Antimicrobial Activity
One area of application is in antimicrobial activity. Derivatives of 1,2,4-oxadiazole, especially those containing piperidine or pyrrolidine rings, have been synthesized and found to exhibit strong antimicrobial properties. A study by Krolenko, Vlasov, and Zhuravel (2016) demonstrated that these compounds possess significant antimicrobial effects, highlighting their potential in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Biological Activity
Additionally, the synthesis of 1,2,4-oxadiazole derivatives has been explored for their biological activities, including plant growth stimulation. Pivazyan et al. (2019) reported the synthesis of new derivatives that showed a pronounced effect in stimulating plant growth, indicating the compound's utility in agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Anticancer Agents
Research has also extended into the anticancer potential of 1,2,4-oxadiazole derivatives. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, for example, has been investigated for their anticancer activities. These compounds have shown promise as potential anticancer agents, warranting further exploration in this field (Redda & Gangapuram, 2007).
Future Directions
properties
IUPAC Name |
3-methyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-7(11-10-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFSKFKUBLQDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1121057-52-0 | |
Record name | 3-methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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